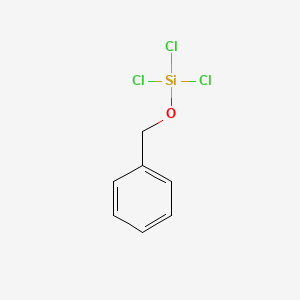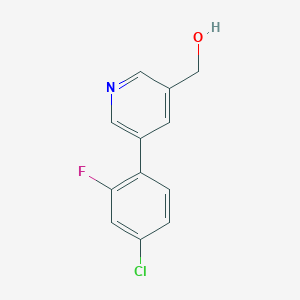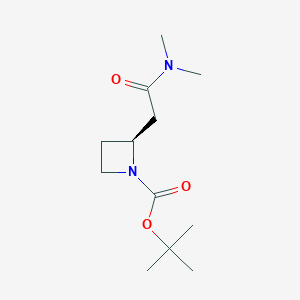
6-Fluoro-3-(pyridin-3-yl)chroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3-(pyridin-3-yl)chroman-4-one is a fluorinated isoflavanone derivative. It is a heterocyclic compound that has shown significant potential in medicinal chemistry, particularly as an aromatase inhibitor. Aromatase inhibitors are crucial in the treatment of estrogen receptor-positive breast cancer, as they block the conversion of androgens to estrogens, thereby reducing estrogen levels in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(pyridin-3-yl)chroman-4-one typically involves a one-step gold (I)-catalyzed annulation reaction. This method is efficient and yields the desired product with high specificity . The reaction conditions usually involve the use of a gold (I) catalyst, a suitable solvent, and controlled temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-3-(pyridin-3-yl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
6-Fluoro-3-(pyridin-3-yl)chroman-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate enzyme inhibition, particularly aromatase inhibition, which is crucial in understanding estrogen biosynthesis.
Medicine: Its primary application is in developing treatments for estrogen receptor-positive breast cancer.
Mécanisme D'action
The mechanism of action of 6-Fluoro-3-(pyridin-3-yl)chroman-4-one involves its interaction with the aromatase enzyme. By binding to the active site of aromatase, it inhibits the enzyme’s ability to convert androgens to estrogens. This reduction in estrogen levels is particularly beneficial in treating estrogen receptor-positive breast cancer, as it slows down the growth of cancer cells that rely on estrogen for proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-3-(pyridin-3-yl)chroman-4-one: Another potent aromatase inhibitor with similar structural features but a methoxy group instead of a fluoro group.
3-Phenylchroman-4-one: A non-fluorinated analog that also exhibits aromatase inhibitory activity but with different potency and specificity.
Uniqueness
6-Fluoro-3-(pyridin-3-yl)chroman-4-one stands out due to its fluorine atom, which enhances its binding affinity and specificity for the aromatase enzyme. This fluorination often results in improved pharmacokinetic properties, such as increased metabolic stability and better bioavailability .
Propriétés
Formule moléculaire |
C14H10FNO2 |
|---|---|
Poids moléculaire |
243.23 g/mol |
Nom IUPAC |
6-fluoro-3-pyridin-3-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H10FNO2/c15-10-3-4-13-11(6-10)14(17)12(8-18-13)9-2-1-5-16-7-9/h1-7,12H,8H2 |
Clé InChI |
AWTGRDYTUFOKOH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11871658.png)






![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)




![2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one](/img/structure/B11871735.png)
